molecular formula C21H20N2O4 B11601526 ethyl (3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate

ethyl (3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate

Cat. No.: B11601526
M. Wt: 364.4 g/mol
InChI Key: IUCIOCQDDTVZBC-BIENJYKASA-N
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Description

ETHYL 4-(2-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This specific compound features a nitrophenyl group and a cyclopentaquinoline core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate nitrophenyl-substituted precursor under acidic or basic conditions, followed by esterification to introduce the ethyl carboxylate group . Microwave-assisted synthesis and solvent-free conditions have also been explored to improve the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Green chemistry approaches, such as using recyclable catalysts and minimizing solvent use, are increasingly being adopted to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, halogenated quinolines, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of ETHYL 4-(2-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinoline core can intercalate with DNA or inhibit specific enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both nitrophenyl and cyclopentaquinoline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl (3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate

InChI

InChI=1S/C21H20N2O4/c1-2-27-21(24)17-11-6-10-15-13-8-5-9-14(13)19(22-20(15)17)16-7-3-4-12-18(16)23(25)26/h3-8,10-14,19,22H,2,9H2,1H3/t13-,14+,19-/m1/s1

InChI Key

IUCIOCQDDTVZBC-BIENJYKASA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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